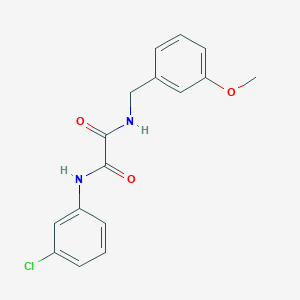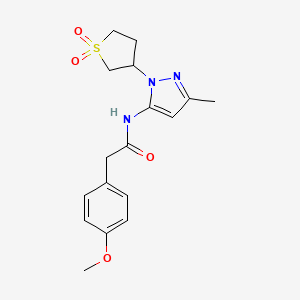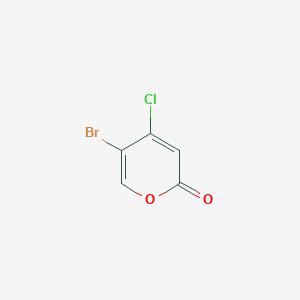
Octyl (2S)-2-amino-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl (2S)-2-amino-3-methylbutanoate is an ester compound that features an octyl group attached to the ester functionality. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Esters like this compound are known for their pleasant odors and are often used in flavorings and fragrances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octyl (2S)-2-amino-3-methylbutanoate typically involves the esterification of 2-amino-3-methylbutanoic acid with octanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods with lipases. The reaction conditions usually involve heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor containing the catalyst. This method ensures a high yield and purity of the product. Enzymatic catalysis using immobilized lipases is also a preferred method due to its environmental benefits and high specificity .
Analyse Chemischer Reaktionen
Types of Reactions
Octyl (2S)-2-amino-3-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to the corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products Formed
Hydrolysis: 2-amino-3-methylbutanoic acid and octanol.
Reduction: Octyl (2S)-2-amino-3-methylbutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Octyl (2S)-2-amino-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of Octyl (2S)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The amino group can interact with various biological molecules, potentially affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octyl acetate: Another ester with a similar structure but different functional groups.
Octyl salicylate: An ester used in sunscreens with UVB absorbing properties.
Octyl octanoate: An ester used in the food and pharmaceutical industries for its pleasant odor and taste .
Uniqueness
Octyl (2S)-2-amino-3-methylbutanoate is unique due to the presence of the amino group, which allows for additional chemical reactivity and potential biological activity. This distinguishes it from other simple esters that lack this functional group.
Eigenschaften
IUPAC Name |
octyl (2S)-2-amino-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-16-13(15)12(14)11(2)3/h11-12H,4-10,14H2,1-3H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHNEYDGXNIRRV-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@H](C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-morpholin-4-ylpurine-2,6-dione](/img/new.no-structure.jpg)

![2-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetic acid](/img/structure/B2643148.png)
![2-(2-Fluorophenoxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one](/img/structure/B2643150.png)

![2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2643152.png)
![6-(4-Methoxyphenyl)-2-(2-{[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2643153.png)


![[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2643158.png)


